Dimethyl 2,2-dimethylmalonate

Description

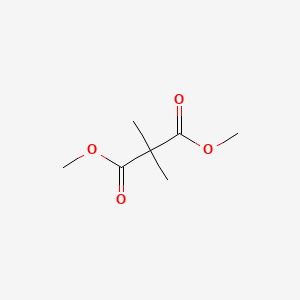

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,2-dimethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2,5(8)10-3)6(9)11-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFVGIPKHPBMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209459 | |

| Record name | Dimethylpropanedioic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6065-54-9 | |

| Record name | Dimethylpropanedioic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylpropanedioic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dimethyl 2,2 Dimethylmalonate

Established Synthetic Pathways and Chemical Precursors

Several synthetic routes to Dimethyl 2,2-dimethylmalonate have been established, each starting from different chemical precursors and employing distinct reaction mechanisms.

Oxidation of 2,2-Dimethyl-1,3-propanediol Followed by Esterification Processes

A prominent two-step synthetic method utilizes 2,2-dimethyl-1,3-propanediol as the starting material. google.com This process involves an initial oxidation step to form 2,2-dimethylmalonic acid, which is then subjected to esterification with methanol (B129727).

Step 1: Oxidation The first stage involves the oxidation of 2,2-dimethyl-1,3-propanediol. Modern approaches favor the use of hydrogen peroxide as the oxidant in the presence of a catalyst, such as sodium tungstate (B81510) or phosphotungstic acid. google.com This method is considered more environmentally friendly compared to historical methods that used oxidants like nitric acid (HNO₃) or potassium permanganate (B83412) (KMnO₄), which are associated with significant pollution and numerous side reactions. google.com The reaction with hydrogen peroxide is a cleaner process with fewer side reactions, leading to a crude solution of 2,2-dimethylmalonic acid. google.com This intermediate is then purified through concentration, acidification, and recrystallization from deionized water, achieving yields of over 85%. google.com

Step 2: Esterification The purified 2,2-dimethylmalonic acid undergoes esterification with methanol to yield the final product, this compound. This reaction is typically catalyzed by a Lewis acid or a strong acid like sulfuric acid, p-toluenesulfonic acid, or sodium bisulfate monohydrate. google.com To drive the reaction to completion, a water-carrying agent such as cyclohexane (B81311) is often employed. google.com The reaction is typically conducted at temperatures between 70-75°C for 2 to 4 hours. google.com After the reaction, the solvent is removed, and the product is purified by washing, drying, and distillation under reduced pressure. google.com

Investigations into Malonic Acid Esterification with Methyl Iodide (when utilizing 2,2-dimethylmalonic acid as an intermediate)

The alkylation of malonic esters is a fundamental method for preparing substituted malonic acids. orgsyn.org In the context of this compound synthesis, this pathway involves the methylation of a malonic ester precursor using methyl iodide. google.comorgsyn.org This approach, often referred to as the halogenation method, uses methyl iodide as the methylating agent, catalyzed by a base like sodium methoxide (B1231860). google.comgoogle.com

The mechanism proceeds through the deprotonation of the acidic α-carbon of a malonic ester by the base to form an enolate. masterorganicchemistry.com This enolate then acts as a nucleophile, attacking the methyl iodide in an SN2 reaction to form the methylated product. masterorganicchemistry.com To obtain the 2,2-dimethyl derivative, this process is performed twice. While this method is known for high yields, the high cost of methyl iodide is a significant drawback. google.com Furthermore, controlling the reaction to prevent the formation of a mixture of mono- and dimethylated products can be challenging. google.com

Mechanistic Studies of Acetone (B3395972) Condensation with Cyanoacetic Acid and Subsequent Hydrolysis to Yield 2,2-Dimethylmalonate

Another synthetic route involves the condensation of acetone with cyanoacetic acid. This reaction is a variation of the Knoevenagel condensation. The mechanism begins with the deprotonation of the α-carbon of cyanoacetic acid by a base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. youtube.com The resulting intermediate undergoes dehydration to yield an unsaturated cyano-acid.

Following the condensation, the nitrile group (-CN) must be converted to a carboxylic acid group. This is achieved through hydrolysis, typically under acidic or basic conditions, which transforms the nitrile into a carboxylate and subsequently into malonic acid upon acidification. google.com The resulting 2,2-dimethylmalonic acid is then esterified with methanol, often using an acid catalyst like sulfuric acid, to produce the final this compound. google.comgoogle.com

Comparative Analysis of Synthetic Efficiency, Yields, and Environmental Footprint

The choice of synthetic pathway for this compound production is heavily influenced by factors such as cost, yield, and environmental impact. A comparative analysis reveals distinct advantages and disadvantages for each method.

The two-step process starting from 2,2-dimethyl-1,3-propanediol using hydrogen peroxide as the oxidant is presented as a cost-effective and environmentally friendly option. google.com The raw materials are inexpensive and readily available, leading to a cost reduction of 5 to 10 times compared to the methyl iodide method. google.com The use of H₂O₂ as an oxidant is a key advantage, as it is a clean reagent with water as its primary byproduct, minimizing pollutant discharge. google.com Yields for the initial oxidation step to 2,2-dimethylmalonic acid are reported to be high, reaching over 85%. google.com

In contrast, the halogenation method using methyl iodide, while capable of high yields, suffers from high raw material costs. google.com Methyl iodide is also a reactive and potentially hazardous methylating agent, which can complicate reaction control and lead to byproducts. google.com

Older acid esterification methods that used strong oxidants like HNO₃ or KMnO₄ for the initial oxidation step are highly polluting, involve complex post-treatment, and are prone to side reactions. google.com Catalytic carbonylation methods, which synthesize dimethyl malonate from chloroacetate, carbon monoxide, and methanol, are also known. google.comchemicalbook.com While these processes can achieve high yields, they are often complex and require harsh reaction conditions, which can be challenging to implement on an industrial scale. google.com

| Synthetic Pathway | Key Precursors | Advantages | Disadvantages | Reported Yield |

|---|---|---|---|---|

| Oxidation/Esterification | 2,2-Dimethyl-1,3-propanediol, H₂O₂, Methanol | Low cost, Environmentally friendly ("clean process"), High yield, Few side reactions google.com | Two-step process google.com | >85% for oxidation step google.com |

| Methylation (Halogenation) | Malonic Ester, Methyl Iodide, Sodium Methoxide | High yield google.com | High cost of methyl iodide, Difficult to control mono- vs. di-alkylation google.comgoogle.com | High google.com |

| Acetone Condensation | Acetone, Cyanoacetic Acid, Methanol | Utilizes simple starting materials | Multi-step process involving condensation, hydrolysis, and esterification google.com | Not specified |

| Older Oxidation Methods | 2,2-Dimethyl-1,3-propanediol, HNO₃ or KMnO₄ | Established chemistry | High pollution, Many side reactions, Complicated post-treatment google.com | Not specified |

| Catalytic Carbonylation | Chloroacetate, CO, Methanol | Potentially high yield google.com | Complex process, Harsh reaction conditions (high pressure/temperature) google.comchemicalbook.com | ~92.9% for related malonates researchgate.net |

Development of Novel and Sustainable Synthetic Approaches for this compound

The development of novel synthetic methods is driven by the principles of green chemistry, aiming to reduce environmental impact, improve safety, and increase efficiency. For this compound, this involves exploring alternative reagents, catalysts, and reaction conditions.

A significant step towards a more sustainable synthesis is the replacement of traditional, harsh oxidants like potassium permanganate with cleaner alternatives like hydrogen peroxide. google.com This shift dramatically reduces the environmental footprint of the synthesis by minimizing the generation of hazardous waste. google.com

Further innovation focuses on catalytic systems. While catalytic carbonylation presents a more advanced route, its industrial application is hindered by complexity and severe conditions. google.com Future research could focus on developing more robust and efficient catalysts that operate under milder conditions, potentially making this one-step synthesis more viable. This could involve novel cobalt or palladium complexes that offer high conversion and selectivity at lower temperatures and pressures. researchgate.net

Another area of development is the direct synthesis of related compounds, such as dimethyl carbonate, from CO₂ and methanol. cardiff.ac.ukrsc.org Applying this principle of utilizing carbon dioxide as a C1 feedstock could inspire future, highly sustainable routes for producing malonate structures, though this remains a significant scientific challenge. The goal is to move away from multi-step processes that generate significant waste towards more atom-economical, continuous flow processes that offer higher energy productivity and lower consumption. researchgate.net

Elucidation of Reactivity Profiles and Mechanistic Pathways of Dimethyl 2,2 Dimethylmalonate

Chemical Transformations Involving Ester Functionalities

The two methyl ester groups of dimethyl 2,2-dimethylmalonate are the primary sites for chemical reactions, including hydrolysis, transesterification, and reduction.

Hydrolysis

The hydrolysis of this compound to 2,2-dimethylmalonic acid can be achieved under either acidic or basic conditions. This process involves the cleavage of the ester linkages.

Under basic conditions, often referred to as saponification, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically followed by acidification to yield the dicarboxylic acid. It is possible to achieve selective monohydrolysis by carefully controlling the reaction conditions, such as using a limited amount of base (e.g., 0.8-1.2 equivalents of aqueous KOH) at low temperatures. researchgate.net The saponification of the first ester group introduces an electron-donating carboxylate group, which reduces the electrophilicity of the second ester, thereby facilitating mono-hydrolysis. researchgate.net

Acid-catalyzed hydrolysis is also a viable method. In this process, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. stackexchange.com The hydrolysis of dimethyl malonate is a widely applied industrial process, often carried out at temperatures between 60-70°C. researchgate.net

Table 1: Hydrolysis of this compound

| Reaction Type | Conditions | Product(s) | Key Features |

|---|---|---|---|

| Full Hydrolysis (Saponification) | Excess NaOH or KOH, followed by H3O+ | 2,2-Dimethylmalonic acid | Cleavage of both ester groups. |

| Selective Monohydrolysis | 0.8-1.2 equiv. aq. KOH, THF or ACN, 0°C | 2-Carbomethoxy-2-methylpropanoic acid | Formation of the monoacid-monoester. researchgate.net |

| Acid-Catalyzed Hydrolysis | H3O+, Heat | 2,2-Dimethylmalonic acid | Proceeds via protonation of the carbonyl oxygen. stackexchange.com |

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this can be used to synthesize other dialkyl 2,2-dimethylmalonates. For example, the transesterification with ethanol (B145695) yields diethyl 2,2-dimethylmalonate. This reaction is typically catalyzed by acids (like sulfuric acid or p-toluenesulfonic acid) or organometallic compounds, such as organotins. google.com The process often involves heating the diester with an excess of the new alcohol, and the equilibrium is driven forward by removing the more volatile alcohol (in this case, methanol) by distillation. google.com

Reduction

The ester functionalities of this compound can be reduced to primary alcohols. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are required for this transformation. masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of each ester group. This process effectively converts both ester groups into hydroxyl groups, yielding 2,2-dimethyl-1,3-propanediol. masterorganicchemistry.comresearchgate.net

Reactions at the Quaternary Carbon Center of this compound

Unlike other malonic esters, this compound lacks acidic alpha-hydrogens, preventing it from undergoing typical enolate-based alkylation or condensation reactions. wikipedia.orgjove.com The primary reactions occurring at the central quaternary carbon involve the cleavage of one or both carbon-carbomethoxy bonds.

Dealkoxycarbonylation (Krapcho Decarboxylation)

A key reaction for α,α-disubstituted malonic esters is the Krapcho decarboxylation. wikipedia.org This reaction removes one of the ester groups, converting the diester into a monoester. When this compound is heated in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt (such as LiCl, NaCl, or NaCN) and a small amount of water, it undergoes dealkoxycarbonylation to yield methyl isobutyrate. wikipedia.orgchemistry-reaction.com This method is advantageous as it occurs under relatively neutral conditions, avoiding harsh acids or bases. wikipedia.org The reaction works best with methyl esters due to their higher susceptibility to SN2 reactions. wikipedia.org

Decarboxylation of the Corresponding Diacid

Following the complete hydrolysis of this compound to 2,2-dimethylmalonic acid, the resulting diacid can undergo decarboxylation. Upon heating, 1,3-dicarboxylic acids like 2,2-dimethylmalonic acid readily lose a molecule of carbon dioxide to form a monocarboxylic acid. masterorganicchemistry.com In this case, heating 2,2-dimethylmalonic acid results in the formation of isobutyric acid.

Table 2: Reactions Involving the Quaternary Carbon

| Reaction Name | Starting Material | Conditions | Product |

|---|---|---|---|

| Krapcho Decarboxylation | This compound | NaCl, H2O, DMSO, ~150°C | Methyl isobutyrate |

| Decarboxylation | 2,2-Dimethylmalonic acid | Heat | Isobutyric acid |

Detailed Mechanistic Investigations of Key Organic Reactions

Mechanism of Hydrolysis

Base-Catalyzed (Saponification): The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group to form a carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which drives the reaction to completion. A final acidification step is required to produce the neutral 2,2-dimethylmalonic acid. chemistrysteps.comyoutube.com

Acid-Catalyzed: The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl group towards nucleophilic attack. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of methanol (B129727) is eliminated, and deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid. stackexchange.comyoutube.com

Mechanism of Krapcho Decarboxylation

The mechanism for the Krapcho decarboxylation of an α,α-disubstituted malonate like this compound is well-established. wikipedia.org It involves a nucleophilic attack by the anion of the salt (e.g., Cl⁻) on one of the methyl groups of the ester in an SN2 fashion. chemistry-reaction.comyoutube.com This results in the formation of methyl chloride and a carboxylate anion. The carboxylate intermediate then undergoes decarboxylation (loss of CO₂) to form a carbanion. This carbanion is subsequently protonated by the water present in the reaction mixture to give the final monoester product, methyl isobutyrate. wikipedia.orgyoutube.com

Mechanism of Diacid Decarboxylation

The thermal decarboxylation of 2,2-dimethylmalonic acid proceeds through a cyclic, six-membered transition state. masterorganicchemistry.com The carboxylic acid proton is transferred to the carbonyl oxygen of the other carboxyl group, while simultaneously, the carbon-carbon bond breaks. This concerted process releases carbon dioxide and forms an enol intermediate of isobutyric acid. The enol then rapidly tautomerizes to the more stable keto form, which is isobutyric acid. masterorganicchemistry.com

Applications of Dimethyl 2,2 Dimethylmalonate in Advanced Organic Synthesis

Strategic Role as a Building Block for Complex Molecular Architectures

The primary strategic role of dimethyl 2,2-dimethylmalonate in organic synthesis is to introduce a stable gem-dimethyl-substituted quaternary carbon center into a target molecule. This feature is crucial in constructing sterically hindered environments and in providing a scaffold that is resistant to reactions at the C-2 position, which is a common reaction site in other malonic esters.

While its direct use can be limited by the lack of the reactive C-2 protons found in dimethyl malonate, its importance lies in its function as a precursor to other highly valuable building blocks. The diester can be efficiently converted into derivatives such as 2,2-dimethylmalonic acid and 2,2-dimethyl-1,3-propanediol, which are then incorporated into more complex molecular frameworks. This indirect pathway allows for the strategic introduction of the C(CH₃)₂ unit. For instance, it is used as a raw material for intermediates in the synthesis of pharmaceuticals, fragrances, and pesticides. google.com The stability of the gem-dimethyl group ensures that this structural motif remains intact throughout multi-step synthetic sequences.

| Feature | This compound | Dimethyl Malonate | Strategic Implication for Synthesis |

| C-2 Protons | None | Two (acidic) | This compound is stable against deprotonation and subsequent alkylation at C-2, making it a robust structural unit. |

| Key Moiety | Quaternary Carbon Center | Methylene Group | Used to introduce a sterically demanding and non-enolizable C(CH₃)₂ group. |

| Primary Reactivity | Reactions at the ester groups (hydrolysis, reduction, etc.) | Reactions at C-2 (e.g., malonic ester synthesis, Michael addition) and ester groups. | Its synthetic utility is primarily accessed through its derivatives. |

Synthesis and Utility of Specialized Derivatives of this compound

The true versatility of this compound is unlocked through its conversion into specialized derivatives. The ester functionalities provide reactive handles for transformations into diacids, monoesters, and diols, which are themselves pivotal starting materials in numerous applications.

One of the most common synthetic routes to this compound itself involves the esterification of 2,2-dimethylmalonic acid with methanol (B129727). google.com This process can be reversed to regenerate the diacid, a key derivative. A patent describes a high-yield synthesis where 2,2-dimethylmalonic acid is reacted with methanol at 70-75°C to produce this compound with a purity of over 99% and yields reaching 95-96%. google.com

Key derivatives and their utility include:

2,2-Dimethylmalonic Acid : Produced by the hydrolysis of the dimethyl ester. This dicarboxylic acid serves as a monomer for certain types of polymers and as a starting material for synthesizing other complex molecules where a gem-disubstituted diacid is required. nih.gov

2,2-Dimethylmalonic Acid Monomethyl Ester : This monoester can be synthesized through controlled partial hydrolysis of the diester. oriprobe.com It is a valuable intermediate for creating asymmetrical molecules, allowing for selective reaction at the remaining carboxylic acid or ester group.

2,2-Dimethyl-1,3-propanediol : This important diol is synthesized via the reduction of this compound's ester groups. It is widely used as a monomer in the production of high-performance polymers, including polyesters and polyurethanes, imparting excellent thermal and chemical stability to the final materials. sigmaaldrich.com

| Derivative | Synthesis from this compound | Key Research Findings & Utility |

| 2,2-Dimethylmalonic Acid | Hydrolysis (e.g., using acid or base catalysis) | Serves as a fatty acid synthesis inhibitor and as a monomer for specialized polymers. nih.gov It is a precursor in a cost-effective synthesis of the parent diester. google.com |

| 2,2-Dimethyl-1,3-propanediol | Reduction (e.g., using LiAlH₄ or catalytic hydrogenation) | A key monomer used in the synthesis of polyesters, polyurethanes, and cyclic carbonates, imparting thermal stability and weather resistance to materials. google.comsigmaaldrich.com |

| 2,2-Dimethylmalonic Acid Monomethyl Ester | Partial Hydrolysis | A building block for creating complex, non-symmetrical molecules and specialized pharmaceutical intermediates. oriprobe.com |

Research Applications in the Field of Organic Materials Science

In organic materials science, the incorporation of specific molecular building blocks is a key strategy for tuning the properties of the final material. While research specifically detailing the use of this compound is emerging, its structural motifs suggest significant potential, particularly by drawing parallels with its parent compound, dimethyl malonate.

Polyester (B1180765) Synthesis: Research has demonstrated the enzyme-catalyzed synthesis of linear polyesters using dimethyl malonate and various aliphatic diols. rsc.org Following this precedent, this compound is a promising candidate as a specialty monomer in polycondensation reactions. The introduction of the gem-dimethyl group onto the polymer backbone is expected to restrict the rotational freedom of the polymer chains. This increased rigidity would likely lead to materials with a higher glass transition temperature (Tg), enhanced thermal stability, and improved mechanical properties compared to polymers derived from unsubstituted malonates.

Optical Materials: Recent studies have shown that organic conjugated molecules based on a dimethyl malonate unit can function as excellent optical materials for applications such as anti-blue light lenses. researchgate.net In these systems, the malonate group acts as an electron-withdrawing unit. This compound could be employed in a similar capacity to create novel functional dyes and conjugated materials. The gem-dimethyl substitution could offer advantages by enhancing the photostability of the material—by sterically hindering potential degradation pathways—and improving solubility in the organic solvents used for processing.

| Application Area | Research Findings with Analogous Compounds | Projected Benefits of Using this compound |

| Polyesters | Linear polyesters have been successfully synthesized from dimethyl malonate using enzyme catalysis. rsc.org | The gem-dimethyl group would restrict polymer chain rotation, likely increasing thermal stability and glass transition temperature (Tg). |

| Optical Materials | Conjugated molecules containing a dimethyl malonate unit exhibit promising properties for anti-blue light applications. researchgate.net | Could act as a stable building block for functional dyes, with the gem-dimethyl group potentially enhancing photostability and processability. |

Theoretical and Computational Investigations of Dimethyl 2,2 Dimethylmalonate

Quantum Chemical Analyses of Molecular Structure and Conformational Landscape

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of dimethyl 2,2-dimethylmalonate. The presence of two methyl groups on the central carbon atom (C2) introduces significant steric hindrance, which dictates the molecule's preferred spatial arrangement.

Conformational analysis of the parent compound, dimethyl malonate, has revealed the existence of two main conformers of nearly equal energy: a gauche form with C1 symmetry and another with C2 symmetry. For this compound, the increased steric bulk of the gem-dimethyl group is expected to have a pronounced effect on the conformational landscape. The rotation around the C1-C2 and C2-C3 bonds would be more restricted, likely leading to a smaller number of stable conformers and higher energy barriers between them compared to dimethyl malonate.

Theoretical calculations, typically employing methods such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), can be used to map the potential energy surface (PES) of this compound. By identifying the minima on the PES, the geometries of the stable conformers can be determined. The relative energies of these conformers indicate their population at a given temperature. It is anticipated that the most stable conformer of this compound will adopt a geometry that minimizes the steric repulsion between the two ester groups and the two methyl groups on the central carbon.

Table 1: Predicted Conformational Data for this compound

| Conformer | Point Group | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| A | C1 | 0.00 | O=C-C-C ≈ ±60 |

| B | C2 | 1.5 - 2.5 | O=C-C-C ≈ ±120 |

| C | Cs | 3.0 - 4.0 | O=C-C-C = 0, 180 |

Note: The data in this table is hypothetical and intended to illustrate the expected outcomes of quantum chemical calculations.

Density Functional Theory (DFT) Studies for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and atomic charges. These electronic properties are key to understanding its chemical reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting how a molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

The electron-donating nature of the two methyl groups at the C2 position in this compound is expected to increase the energy of the HOMO compared to dimethyl malonate, making it a potentially stronger nucleophile. DFT calculations can quantify this effect.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would show regions of negative potential around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack.

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -10.5 to -11.5 eV |

| LUMO Energy | 0.5 to 1.5 eV |

| HOMO-LUMO Gap | 11.0 to 13.0 eV |

| Dipole Moment | 2.0 to 2.5 D |

Note: The data in this table is hypothetical and based on general principles of electronic structure theory.

Computational Modeling and Simulation of Reaction Mechanisms

Computational modeling is an essential tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this approach can be used to study various reactions in which it participates, such as Knoevenagel condensations, Michael additions, and cyclization reactions.

By modeling the reaction pathway, computational chemistry can identify transition states, intermediates, and the associated activation energies. This information provides a deep understanding of the reaction kinetics and thermodynamics. For instance, in a base-catalyzed reaction, computational modeling can help to understand the deprotonation of the central carbon and the subsequent nucleophilic attack.

The steric hindrance provided by the gem-dimethyl group in this compound is expected to play a significant role in its reactions. Computational simulations can precisely model these steric effects and predict their impact on reaction rates and product selectivity. For example, in reactions leading to the formation of chiral centers, computational modeling can help predict the stereochemical outcome.

Table 3: Hypothetical Activation Energies for a Reaction Involving this compound

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Deprotonation | DMMDM + Base | [DMMDM-Base]‡ | DMMDM Anion + Acid | 10 - 15 |

| Nucleophilic Attack | DMMDM Anion + Electrophile | [DMMDM-Electrophile]‡ | Product | 15 - 20 |

Note: DMMDM refers to this compound. The data in this table is hypothetical and for illustrative purposes.

Coordination Chemistry of 2,2 Dimethylmalonate Ligands and Metal Complexes

Spectroscopic and X-ray Crystallographic Characterization of 2,2-Dimethylmalonate Coordination Compounds

Spectroscopic methods and single-crystal X-ray diffraction are indispensable tools for the definitive characterization of coordination compounds. For metal complexes of 2,2-dimethylmalonate, these techniques have provided detailed insights into their molecular and supramolecular structures.

A notable example is the mixed-ligand Cu(II) complex, [Cu(Me2mal)(bpy)(H2O)]∙H2O (where bpy = 2,2'-bipyridine). X-ray diffraction studies revealed that this complex crystallizes in the orthorhombic system with the space group Pnnm. In this structure, the central Cu(II) ion is coordinated by a 2,2-dimethylmalonate dianion, a 2,2'-bipyridine (B1663995) molecule, and a water molecule, resulting in a square-planar geometry. An additional water molecule is present in the crystal lattice. The crystal packing is stabilized by O-H…O hydrogen bonds. Theoretical calculations using Density Functional Theory (DFT) have been employed to complement the experimental data, providing insights into the geometric, vibrational, and electronic properties of the complex google.com.

Another example is the cadmium(II) coordination polymer, {[Cd(C5H6O4)(H2O)2]·4H2O}n. In this complex, the Cd(II) atoms are eight-coordinated in a distorted square-antiprismatic geometry. They are linked by six oxygen atoms from three different 2,2-dimethylmalonate ligands and two water molecules, forming a two-dimensional honeycomb layer structure fcchemicals.com.

In the case of the zinc(II) complex, [Zn(C5H6O4)(H2O)]n, a two-dimensional layer structure is also observed. The Zn(II) atoms exhibit a coordination geometry that is closer to trigonal bipyramidal than square pyramidal. They are coordinated by two oxygen atoms from a bidentate 2,2-dimethylmalonate ligand, two oxygen atoms from monodentate 2,2-dimethylmalonate ligands, and one water molecule fcchemicals.com.

Table 1: Crystallographic Data for Selected Metal Complexes of Dimethyl 2,2-dimethylmalonate

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| [Cu(Me2mal)(bpy)(H2O)]∙H2O | C17H20CuN2O6 | Orthorhombic | Pnnm | - | - | - | - |

| {[Cd(C5H6O4)(H2O)2]·4H2O}n | C5H18CdO10 | - | - | - | - | - | - |

Note: Detailed lattice parameters for all compounds were not available in the cited literature.

Exploration of Catalytic and Functional Attributes of Metal Complexes with 2,2-Dimethylmalonate

While the coordination chemistry of dicarboxylates has led to materials with interesting magnetic, luminescent, and catalytic properties, the exploration of such attributes for metal complexes specifically incorporating the this compound ligand is not extensively documented in the reviewed scientific literature. Research into the functional aspects of these particular complexes appears to be a developing area. The steric hindrance provided by the gem-dimethyl groups, which significantly influences the coordination geometry, may also play a crucial role in determining the catalytic activity or other functional properties of these materials, representing a potential avenue for future research.

Biological and Biomedical Research Perspectives on 2,2 Dimethylmalonate

Studies on Enzymatic Inhibition Mechanisms, particularly Succinate (B1194679) Dehydrogenase

The primary mechanism of action for Dimethyl malonate in a biological context is the inhibition of Succinate Dehydrogenase (SDH), also known as mitochondrial complex II. frontiersin.orgresearchgate.net SDH is a critical enzyme with a dual role: it catalyzes the oxidation of succinate to fumarate in the citric acid cycle and participates in the electron transport chain to produce ATP. frontiersin.org

DMM itself is not the active inhibitor. As a malonate ester prodrug, its lipophilic nature allows it to readily cross cell membranes. google.com Intracellularly, esterases cleave the methyl groups, releasing malonate. google.com Malonate is structurally similar to the natural substrate of SDH, succinate. This similarity allows malonate to bind to the active site of the SDH enzyme, acting as a competitive inhibitor. ahajournals.org By occupying the active site, malonate prevents succinate from binding and being oxidized. researchgate.net

This inhibition has profound effects on cellular metabolism, particularly under conditions of ischemia (lack of oxygen) followed by reperfusion (restoration of oxygen). ahajournals.org During ischemia, the citric acid cycle is disrupted, leading to a massive accumulation of succinate. ahajournals.orgnih.gov Upon reperfusion, the accumulated succinate is rapidly oxidized by SDH, overwhelming the electron transport chain. ahajournals.org This leads to a phenomenon called reverse electron transport (RET) at mitochondrial complex I, which becomes a major source of damaging reactive oxygen species (ROS). ahajournals.org By inhibiting SDH at the time of reperfusion, DMM slows the rate of succinate oxidation, thereby mitigating the burst of ROS production and subsequent cellular damage. ahajournals.orgresearchgate.net

Investigation of its Role in Metabolic Pathways and Biological Systems

The inhibition of SDH by Dimethyl malonate initiates a cascade of effects on various metabolic pathways and biological systems. Its most studied role is in the context of ischemia-reperfusion injury, a common feature in conditions like cardiac arrest, stroke, and kidney injury. mdpi.comnih.govnih.gov

Under hypoxic (low oxygen) conditions, SDH can operate in reverse, contributing to the buildup of succinate. frontiersin.org DMM-mediated inhibition of SDH can prevent this pathological accumulation. ahajournals.org Research in models of obstructive nephropathy shows that DMM administration leads to significant metabolic reprogramming. frontiersin.orgnih.gov Transcriptome analysis of kidneys treated with DMM revealed that upregulated genes were enriched in metabolic pathways associated with fatty acids, organic acids, and amino acids. frontiersin.orgnih.govresearchgate.net

A key pathway influenced by DMM is the PPAR (peroxisome proliferator-activated receptor) signaling pathway. frontiersin.orgnih.gov Activation of PPAR signaling enhances fatty acid oxidation and improves mitochondrial function, which can be protective in kidney disease. frontiersin.orgnih.gov Furthermore, succinate itself can act as an inflammatory signal. frontiersin.org By modulating succinate levels, DMM can suppress the accumulation of inflammatory cells, such as CD4+ T cells, and reduce the production of inflammatory cytokines. frontiersin.orgnih.gov

The consequences of DMM's metabolic influence include:

Inhibition of Inflammation : DMM has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, alleviating inflammation-based tissue damage. nih.govresearchgate.net

Prevention of Apoptosis : By mitigating mitochondrial dysfunction and oxidative stress, DMM reduces programmed cell death (apoptosis) in tissues subjected to injury. nih.govnih.govresearchgate.net

| Biological Process | Observed Effect of DMM | Key Pathway/Molecule Affected | Associated Condition |

|---|---|---|---|

| Mitochondrial Respiration | Inhibition of succinate oxidation | Succinate Dehydrogenase (SDH) | Ischemia-Reperfusion Injury |

| Oxidative Stress | Decreased mitochondrial ROS production | Reverse Electron Transport (RET) | Obstructive Nephropathy, Cardiac Arrest |

| Gene Expression | Upregulation of genes for fatty acid metabolism | PPAR Signaling Pathway | Obstructive Nephropathy |

| Inflammation | Suppressed accumulation of CD4+ T cells | Succinate signaling | Obstructive Nephropathy |

| Inflammation | Inhibited production of TNF-α and IL-6 | Inflammatory cytokine pathways | Acute Hepatic Damage |

| Cell Death | Reduced neuronal apoptosis | Caspase-3 activation | Cardiac Arrest-induced Brain Damage |

Research into Therapeutic Potential and Biomedical Applications of Dimethyl Malonate

The ability of Dimethyl malonate to modulate metabolism and reduce ischemia-reperfusion injury has made it a subject of research for various therapeutic applications. Its protective effects have been demonstrated in several preclinical models of disease.

Kidney Injury : In mouse models of acute kidney injury (AKI) and obstructive nephropathy, DMM treatment has been shown to preserve renal function, improve glomerular filtration rate, and reduce tubular injuries and fibrosis. frontiersin.orgnih.govresearchgate.net By improving mitochondrial function and reducing inflammation, DMM presents a promising strategy for preventing AKI in high-risk patients. nih.gov

Cardiac Injury and Arrest : DMM is cardioprotective in models of myocardial infarction. mdpi.comnih.gov Administering malonate at the point of reperfusion can prevent post-infarction heart failure by limiting the initial injury. nih.gov In models of cardiac arrest, DMM treatment improved neurological outcomes and reduced brain damage by inhibiting excessive mitochondrial ROS generation and neuronal apoptosis. nih.gov

Hepatic and Pulmonary Injury : Research has shown that DMM can alleviate acute hepatic damage by inhibiting the inflammatory response and suppressing hepatocyte apoptosis. nih.govresearchgate.net In models of acute respiratory distress syndrome (ARDS), DMM protects against lung injury, suggesting therapeutic potential for trauma patients who have suffered ischemia-reperfusion injury. nih.gov

While promising, challenges remain for the clinical translation of DMM. As a competitive inhibitor, high concentrations may be needed to be effective. mdpi.com However, research has shown that the acidic environment of ischemic tissue selectively enhances the uptake of malonate, potentially allowing for targeted delivery to the site of injury. researchgate.netahajournals.org

| Disease Model | Animal Model | Key Findings of DMM Treatment | Reference |

|---|---|---|---|

| Obstructive Nephropathy | Mouse (UUO model) | Mitigated renal fibrosis, promoted mitochondrial function, inhibited inflammation. | frontiersin.orgnih.gov |

| Renal Ischemia-Reperfusion | Mouse | Improved GFR, reduced tubular injuries and apoptosis, preserved mitochondrial function. | nih.govresearchgate.net |

| Cardiac Arrest | Rat | Improved neurological performance, reduced neuronal apoptosis, stabilized HIF-1α. | nih.gov |

| Myocardial Infarction | Mouse, Pig | Reduced infarct size, prevented post-MI heart failure when given at reperfusion. | mdpi.comnih.gov |

| Acute Hepatic Damage | Mouse | Decreased plasma aminotransferases, inhibited TNF-α and IL-6, suppressed hepatocyte apoptosis. | nih.govresearchgate.net |

| Acute Respiratory Distress Syndrome (ARDS) | Mouse | Protected against acute lung injury and inflammation. | nih.gov |

Future Research Directions and Unresolved Challenges for Dimethyl 2,2 Dimethylmalonate

Exploration of Unprecedented Reactivity and Novel Transformation Pathways

The reactivity of dimethyl 2,2-dimethylmalonate is dominated by its two ester functionalities, as it lacks the enolizable protons typical of other malonates. While reactions like hydrolysis and transesterification are expected, significant research opportunities lie in exploring more nuanced and selective transformations.

Future Research Focus:

Selective Mono-functionalization: A major challenge is the selective transformation of one of the two identical ester groups. Future work could focus on developing enzymatic or catalytic systems capable of mono-hydrolysis, mono-amidation, or mono-reduction. Success in this area would yield valuable bifunctional synthons with distinct reactive handles.

Sterically-Driven Reactions: The bulky gem-dimethyl group can serve as a stereocontrolling element. Research into its use in sterically demanding condensations (e.g., Claisen-type reactions with other esters) or as a directing group in intramolecular reactions could unveil novel synthetic pathways.

Decarbonylative Pathways: Investigating high-temperature or metal-catalyzed decarbonylative reactions could provide routes to novel isobutyrate derivatives or other strained ring systems, leveraging the Thorpe-Ingold effect imparted by the gem-dimethyl group.

Electrochemical Reduction: The electrochemical reduction of the dual ester groups presents an unexplored area. Controlled potential electrolysis could lead to the formation of the corresponding diol (2,2-dimethyl-1,3-propanediol), acetals, or other reduced products under environmentally benign conditions, avoiding harsh chemical reducing agents.

Table 1: Potential Novel Transformation Pathways

| Transformation Type | Reagents/Conditions to Explore | Potential Product(s) | Research Goal |

| Enzymatic Desymmetrization | Lipases, Esterases in aqueous/organic media | 2,2-Dimethyl-3-methoxy-3-oxopropanoic acid | Creation of chiral or asymmetrically functionalized building blocks |

| Selective Mono-Reduction | Sterically hindered hydrides (e.g., LiBHEt₃), controlled stoichiometry | Methyl 3-hydroxy-2,2-dimethylpropanoate | Access to bifunctional C4 synthons |

| Grignard/Organolithium Reaction | 1 equivalent of RMgX or RLi at low temperature | α,α-Dimethyl-β-keto esters | Controlled C-C bond formation at one ester site |

| Electrochemical Reduction | Divided cell, controlled potential, protic solvent | 2,2-Dimethyl-1,3-propanediol | Green alternative to chemical reduction |

Advancement in Asymmetric Synthesis Strategies Utilizing this compound

As an achiral molecule, the direct application of this compound in asymmetric transformations is limited. However, its rigid and sterically defined scaffold presents significant, albeit underexplored, potential as a precursor for chiral molecules.

Unresolved Challenges and Future Directions:

Catalytic Asymmetric Reduction: The development of catalysts for the asymmetric reduction of one or both ester groups is a primary challenge. A successful asymmetric mono-reduction would produce a chiral hydroxy-ester, while a di-reduction could yield a chiral diol, both of which are valuable synthetic intermediates.

Enzymatic Desymmetrization: A key area for future research is the use of enzymes, such as lipases or esterases, to selectively hydrolyze one of the two prochiral ester groups. This would provide an efficient route to enantiomerically enriched 2,2-dimethylmalonic acid monoesters, which are versatile chiral building blocks.

Chiral Scaffold Development: The gem-dimethyl group provides conformational restriction. nih.gov This molecule could be elaborated into a more complex, rigid scaffold, which could then be used to direct the stereochemistry of subsequent reactions at other points in the molecule. This "remote stereocontrol" is a sophisticated strategy in modern organic synthesis.

Integration and Functionalization within Emerging Material Systems

This compound serves as a direct precursor to 2,2-dimethylmalonic acid and 2,2-dimethyl-1,3-propanediol (neopentyl glycol), both of which are valuable monomers for polymer synthesis. The gem-dimethyl group is known to impart unique properties to polymer backbones.

Future Research in Materials Science:

High-Performance Polyesters: There is a significant opportunity to systematically synthesize and characterize a family of polyesters derived from 2,2-dimethylmalonic acid and various diols. A 1962 patent described the formation of a high-melting-point, fiber-forming polyester (B1180765) from dimethylmalonic acid and neopentyl glycol. google.com Future research should expand on this, exploring how the gem-dimethyl unit affects properties like glass transition temperature (Tg), crystallinity, thermal stability, and biodegradability compared to linear analogs. The gem-dimethyl group is expected to disrupt chain packing, potentially leading to amorphous polymers with enhanced solubility and toughness. atamanchemicals.com

Modified Polyurethanes and Polycarbonates: The diol derivative, neopentyl glycol, can be incorporated into polyurethanes and polycarbonates. The structural rigidity and symmetry of the neopentyl unit can enhance thermal and hydrolytic stability, making these materials suitable for high-performance coatings, foams, and engineering plastics.

Biodegradable Polymers: The influence of the gem-dimethyl group on the biodegradability of polyesters is an unresolved question. While polyesters from aliphatic diacids and diols are generally biodegradable, the steric hindrance from the methyl groups may affect the rate of enzymatic degradation. nih.gov A systematic study is needed to evaluate this effect, which is crucial for developing sustainable materials.

Table 2: Predicted Influence of the 2,2-Dimethylmalonate Moiety on Polymer Properties

| Polymer Type | Monomer Derived from this compound | Expected Property Modification | Potential Application |

| Polyester | 2,2-Dimethylmalonic acid | Increased Tg, reduced crystallinity, enhanced thermal stability, potentially altered biodegradability. google.com | Engineering plastics, specialty fibers, amorphous resins |

| Polyurethane | 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) | Improved hydrolytic and chemical resistance, enhanced weatherability. dcc.com.tw | High-performance coatings, durable elastomers |

| Copolyester | 2,2-Dimethyl-1,3-propanediol | Disruption of PET crystallinity, improving dye uptake and clarity. atamanchemicals.com | Modified PET fibers and films |

Deeper Elucidation of Biological Roles and Mechanistic Actions

The biological activity of this compound is largely unknown. This stands in contrast to dimethyl malonate, which is a known competitive inhibitor of succinate (B1194679) dehydrogenase. The presence of the gem-dimethyl group makes it structurally distinct and unlikely to act via the same mechanism.

Unresolved Questions and Future Research:

Bioactivity Screening: A fundamental unresolved challenge is the lack of comprehensive screening data. Future research should involve subjecting this compound and its simple derivatives to a wide range of biological assays to identify any potential therapeutic or toxicological properties.

Metabolic Stability and Pharmacokinetics: In medicinal chemistry, the gem-dimethyl group is often intentionally introduced into drug candidates to block metabolic oxidation at a vulnerable site, thereby improving the compound's pharmacokinetic profile and half-life. nih.govscienceopen.com An important research direction would be to study the metabolic fate of this compound itself. It is hypothesized to be highly resistant to cytochrome P450-mediated oxidation at the C2 position.

Enzyme Inhibition Studies: While it differs from dimethyl malonate, the molecule could be investigated as an inhibitor for other enzymes where a sterically bulky, stable core might be accommodated in an active site. Its use as a scaffold for designing more complex, targeted inhibitors is a viable long-term goal.

Pursuit of Environmentally Benign and Sustainable Synthetic Routes

The industrial synthesis of this compound presents challenges related to cost, safety, and environmental impact. Current methods often rely on multi-step processes involving strong oxidants or hazardous intermediates.

Challenges and Future Research Directions:

Greener Oxidation Methods: A common synthetic route involves the oxidation of 2,2-dimethyl-1,3-propanediol to 2,2-dimethylmalonic acid, followed by esterification. google.com This oxidation step often uses stoichiometric oxidants like nitric acid or permanganate (B83412), which are not environmentally benign. A key challenge is to develop a catalytic process using greener oxidants like molecular oxygen or hydrogen peroxide, potentially with heterogeneous catalysts to allow for easy separation and reuse.

Bio-based Feedstocks: The precursor 2,2-dimethyl-1,3-propanediol is typically derived from petrochemical sources. A future goal is to develop pathways from renewable feedstocks. This could involve the fermentation of sugars to produce isobutyraldehyde, a key intermediate in neopentyl glycol synthesis. The development of fully bio-based malonates is an active area of green chemistry. specialchem.com

Direct Carbonylation Routes: While catalytic carbonylation methods exist for producing unsubstituted dimethyl malonate, their application to produce the 2,2-dimethyl derivative is unexplored. chemicalbook.com Research into a one-step synthesis from a C4 building block, methanol (B129727), and carbon monoxide could represent a significant advancement in process efficiency and atom economy.

Table 3: Comparison of Synthetic Routes to this compound

| Synthetic Route | Starting Materials | Key Steps | Advantages | Challenges for Future Research |

| Oxidation-Esterification google.com | 2,2-Dimethyl-1,3-propanediol, Methanol | Oxidation to diacid; Lewis acid-catalyzed esterification | High purity and yield reported google.com | Reliance on harsh oxidants; multi-step process |

| Alkylation (Traditional) | Dimethyl malonate, Methyl halide | Deprotonation; Dialkylation with toxic reagents (e.g., dimethyl sulfate) | Conceptually simple | Poor atom economy, use of highly toxic reagents, low yield |

| Catalytic Oxidation (Proposed) | 2,2-Dimethyl-1,3-propanediol, O₂ or H₂O₂ | Heterogeneous or homogeneous catalytic oxidation; Esterification | Environmentally benign oxidant, potential for catalyst recycling | Catalyst development, achieving high selectivity and conversion |

| Bio-based Synthesis (Proposed) | Bio-derived Isobutyraldehyde | Conversion to neopentyl glycol; Green oxidation and esterification | Use of renewable feedstocks, improved sustainability profile | Economic viability of bio-based precursors, process optimization |

Q & A

Q. What advanced computational methods are recommended for studying this compound’s interactions in biomimetic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.